HL 010183
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Overview
Description
HL 010183 is a metformin derivative known for its potent anti-tumor effects. It has been shown to inhibit the proliferation and invasion of Hs578T triple-negative breast cancer cells, making it 100 times more potent than metformin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HL 010183 involves the modification of metformin. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.
Industrial Production Methods
Industrial production methods for this compound are not publicly detailed, but they likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation. The compound is produced with high purity, typically greater than 99% .
Chemical Reactions Analysis
Types of Reactions
HL 010183 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often studied for their enhanced or modified anti-tumor properties .
Scientific Research Applications
HL 010183 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of metformin derivatives and their chemical properties.
Biology: Studied for its effects on cell proliferation and invasion, particularly in cancer cells.
Medicine: Investigated for its potential as an anti-tumor agent, especially in the treatment of triple-negative breast cancer.
Industry: Utilized in pharmaceutical research and development for creating new anti-cancer drugs
Mechanism of Action
HL 010183 exerts its effects by inhibiting the proliferation and invasion of cancer cells. It targets specific molecular pathways involved in cell growth and metastasis. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins and enzymes involved in cancer cell survival .
Comparison with Similar Compounds
Similar Compounds
Metformin: The parent compound of HL 010183, known for its use in treating type 2 diabetes and its potential anti-cancer properties.
Phenformin: Another metformin derivative with similar anti-tumor effects but with higher toxicity.
Buformin: Similar to metformin and phenformin, used in diabetes treatment and studied for anti-cancer properties
Uniqueness of this compound
This compound stands out due to its significantly higher potency compared to metformin and other derivatives. Its ability to inhibit the proliferation and invasion of triple-negative breast cancer cells makes it a promising candidate for further research and development in cancer therapy .
Properties
IUPAC Name |
2-N,2-N-dimethyl-4-N-(2-propylphenyl)-1,3,5-triazine-2,4,6-triamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6.ClH/c1-4-7-10-8-5-6-9-11(10)16-13-17-12(15)18-14(19-13)20(2)3;/h5-6,8-9H,4,7H2,1-3H3,(H3,15,16,17,18,19);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNINIMANAGCJFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1NC2=NC(=NC(=N2)N)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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